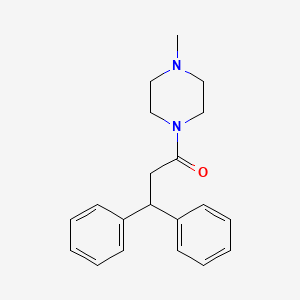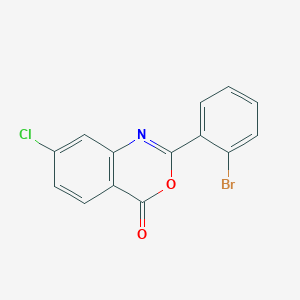![molecular formula C17H27N3O4S B5509003 1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)
1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide” involves multi-step chemical reactions, starting from basic building blocks to more complex structures. A common approach includes the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by the substitution at specific sites with various electrophiles. For example, Khalid et al. (2013) synthesized a series of O-substituted derivatives of sulfonamides bearing a piperidine nucleus through dynamic pH control and electrophilic substitution (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by techniques such as X-ray diffraction and NMR spectroscopy, which reveal the conformational and geometric features critical to their biological activities. Naveen et al. (2015) detailed the crystal and molecular structure of a related compound, highlighting its monoclinic crystal system and chair conformation of the piperidine ring (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their versatile reactivity profiles. This includes interactions with different electrophiles and nucleophiles, facilitating the introduction of diverse functional groups. Tornus et al. (1996) investigated the reactions of N-sulfonylamines, leading to the competitive formation of different heterocyclic compounds, indicative of the chemical versatility of sulfonyl-containing piperidines (Tornus, Schaumann*, & Adiwidjaja, 1996).
Applications De Recherche Scientifique
Novel Fluorescent Histamine H3 Receptor Ligands
A study introduced derivatives of (3-phenoxypropyl)piperidine, coupled with fluorescent moieties like 5-dimethylaminonaphthalene-1-sulfonyl, as novel histamine H3 receptor ligands. These compounds displayed significant histamine hH3 receptor affinities, with Ki values ranging impressively from 13.4 to 0.048 nM. Some compounds emerged as among the most potent ligands known, suggesting their utility in identifying and understanding the histamine H3 receptor binding site. The in vivo screening of selected derivatives showcased antagonist potencies, indicating their potential applications in medicinal chemistry for the treatment of conditions mediated by the histamine H3 receptor (Amon et al., 2007).
Antimicrobial Sulfonamide Derivatives
Research focused on the synthesis of biologically active O-substituted derivatives of a specific sulfonamide-bearing piperidine nucleus revealed promising antimicrobial activities. These compounds were evaluated against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showing notable activity against BChE. The study highlights the therapeutic potential of these sulfonamide derivatives in treating diseases where these enzymes play a crucial role (Khalid et al., 2013).
Photosensitive Polyimides
A novel approach to creating photosensitive polyimides involved the use of pendant carboxyl groups blocked with photopolymerizable (meth)acrylamides, including N-[3-(dimethylamino)propyl]acrylamide. This method produced polyimide films exhibiting negative-tone behavior upon UV irradiation, demonstrating potential in the development of fine-patterned materials for electronic applications (Fukushima et al., 2003).
Metabolism of Novel Antidepressants
An investigation into the metabolism of a novel antidepressant identified the role of various cytochrome P450 enzymes in oxidizing the compound to multiple metabolites. This study provides critical insights into the pharmacokinetics and potential drug-drug interactions of new therapeutic agents, contributing to the development of safer and more effective antidepressants (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(1-phenoxypropan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-14(13-24-16-9-5-4-6-10-16)18-17(21)15-8-7-11-20(12-15)25(22,23)19(2)3/h4-6,9-10,14-15H,7-8,11-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMXTPASMDVLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(1-phenoxypropan-2-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)



![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)